REACTION_CXSMILES
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[NH2:1][C:2]1[C:7]([Cl:8])=[C:6]([F:9])[N:5]=[C:4]([O:10][CH2:11][C:12](OC)=[O:13])[C:3]=1[Cl:16].[CH3:17][CH:18]([OH:25])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>>[NH2:1][C:2]1[C:7]([Cl:8])=[C:6]([F:9])[N:5]=[C:4]([O:10][CH2:11][C:12]([O:25][CH:18]([CH3:17])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])=[O:13])[C:3]=1[Cl:16]
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Name
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|
Quantity
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1375 g
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Type
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reactant
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Smiles
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NC1=C(C(=NC(=C1Cl)F)OCC(=O)OC)Cl
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Name
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Quantity
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14.6 mol
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Type
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reactant
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Smiles
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CC(CCCCCC)O
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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equipped with a stirrer
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Type
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DISTILLATION
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Details
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a 30 centimeter (cm) Vigreaux column and distillation head
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Type
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CUSTOM
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Details
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to remove any water present in the system
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Type
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ADDITION
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Details
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A 1.3 g portion of tetrabutyl titanate catalyst was added
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Type
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TEMPERATURE
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Details
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the mixture was heated at about 150° C. under 60 kPa pressure for 6 hours
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Duration
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6 h
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Type
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DISTILLATION
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Details
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distilling out the nethanol as it
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Type
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CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
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Details
|
the excess 1-methylheptanol was removed by distillation along with any other volatiles
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Name
|
|
Type
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|
Smiles
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NC1=C(C(=NC(=C1Cl)F)OCC(=O)OC(CCCCCC)C)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |